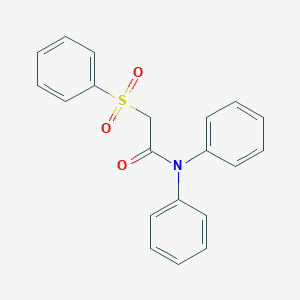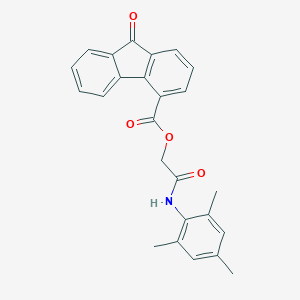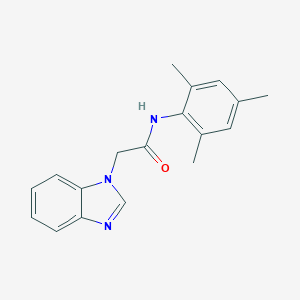
N,N-diphenyl-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diphenyl-2-(phenylsulfonyl)acetamide, commonly known as DPPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. DPPA has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
作用機序
The mechanism of action of DPPA is not well understood. However, it is believed to act as a nucleophile and a base in various reactions. DPPA has been shown to react with electrophiles such as alkyl halides and epoxides to form sulfonamides and sulfoxides, respectively. In addition, DPPA has been used as a base in various reactions, including the synthesis of imines and enolates.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPPA have not been extensively studied. However, it has been shown to have low toxicity in animal studies. DPPA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In addition, DPPA has been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
DPPA has several advantages for lab experiments. It is readily available and easy to synthesize. DPPA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DPPA has limitations for lab experiments. It is insoluble in water, which limits its use in aqueous reactions. In addition, DPPA has a strong odor, which can be unpleasant to work with.
将来の方向性
There are several future directions for the use of DPPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. DPPA could also be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to understand the mechanism of action of DPPA and its potential as a nucleophile and a base in various reactions.
Conclusion
In conclusion, DPPA is a versatile compound that has been widely used in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DPPA in various fields of research.
合成法
The synthesis of DPPA involves the reaction of N,N-diphenylacetamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to DPPA by the addition of water. The yield of DPPA can be improved by using a solvent such as dichloromethane and optimizing the reaction conditions.
科学的研究の応用
DPPA has been used in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DPPA has been used as a starting material for the synthesis of potential anticancer agents and as a scaffold for the development of new drugs. In organic synthesis, DPPA has been used as a reagent for the synthesis of various compounds, including sulfones, sulfoxides, and amides. In materials science, DPPA has been used as a precursor for the synthesis of metal sulfide nanoparticles.
特性
製品名 |
N,N-diphenyl-2-(phenylsulfonyl)acetamide |
|---|---|
分子式 |
C20H17NO3S |
分子量 |
351.4 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C20H17NO3S/c22-20(16-25(23,24)19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
InChIキー |
YDQNBIMPEOCVBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)







![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)


